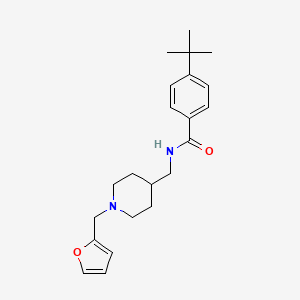

4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

説明

特性

IUPAC Name |

4-tert-butyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-22(2,3)19-8-6-18(7-9-19)21(25)23-15-17-10-12-24(13-11-17)16-20-5-4-14-26-20/h4-9,14,17H,10-13,15-16H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRMCTNAUNAVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(furan-2-ylmethyl)piperidine with an appropriate base, such as sodium hydride, in a suitable solvent like tetrahydrofuran.

-

Introduction of the Benzamide Group: : The next step involves the introduction of the benzamide group. This can be done by reacting the piperidine intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to ensure high yield and purity.

-

Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

-

Substitution: : The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for drug discovery and development, particularly in the design of molecules that can modulate biological pathways.

Medicine

In medicinal chemistry, 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide may be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

作用機序

The mechanism of action of 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Similar Compounds

4-(tert-butyl)-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan ring, which may affect its biological activity.

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Lacks the tert-butyl group, which may influence its chemical reactivity and stability.

Uniqueness

4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the furan ring and the tert-butyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, commonly referred to by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 354.5 g/mol. Its structure features a tert-butyl group, a furan ring, and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide |

| Molecular Formula | C22H30N2O2 |

| Molecular Weight | 354.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions may involve:

- Receptor Binding : The compound may bind to various receptors, influencing downstream signaling pathways.

- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic processes.

Research indicates that the compound may modulate pathways associated with inflammation and cancer cell proliferation, although specific targets remain to be fully elucidated.

Antitumor Effects

Preliminary studies suggest that 4-(tert-butyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibits antitumor activity . In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Cell Viability Assays : The compound was tested against several cancer cell lines, showing significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM.

- Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects :

- Cytokine Inhibition : Studies indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Tumor Models : In mouse xenograft models, administration of the compound led to significant tumor size reduction compared to control groups, suggesting strong potential for therapeutic applications.

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Q. Key Considerations :

- Use anhydrous conditions for moisture-sensitive steps.

- Monitor reaction progress via TLC or HPLC to optimize reaction times.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as corrosive) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .

- Emergency Measures : In case of exposure, rinse affected areas with water and seek medical attention immediately .

Documentation : Maintain Safety Data Sheets (SDS) for reference, particularly for acute toxicity (Oral LD50) and disposal guidelines .

Advanced: How can reaction yields be optimized during the synthesis of the furan-piperidinylmethyl intermediate?

Answer:

Yield optimization strategies include:

- Temperature Control : Cooling reactions to 0–5°C reduces byproduct formation during exothermic steps (e.g., acyl chloride couplings) .

- Stoichiometric Adjustments : Use a 10–20% excess of the furan-2-ylmethyl reagent to drive alkylation to completion .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency for piperidine intermediates .

Troubleshooting : Low yields (<70%) may result from impure starting materials; verify purity via NMR or mass spectrometry before use .

Advanced: What analytical techniques are most effective for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., tert-butyl at 1.3 ppm, furan protons at 6.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO requires 368.2464 g/mol) .

- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Data Interpretation : Compare spectra with PubChem or computed InChI keys (e.g., MWTKOJLECIHUJR) for structural validation .

Advanced: How do structural modifications (e.g., tert-butyl, furan) influence the compound’s biological activity?

Answer:

- tert-Butyl Group : Enhances lipophilicity, improving membrane permeability and metabolic stability .

- Furan Moiety : Acts as a hydrogen-bond acceptor, potentially targeting enzymes like bacterial acps-PPTases or kinases .

- Piperidine Scaffold : Facilitates binding to hydrophobic pockets in target proteins, as seen in similar benzamide-based kinase inhibitors .

Comparative Studies : Replace tert-butyl with trifluoromethyl to assess changes in antibacterial efficacy .

Advanced: How should researchers reconcile discrepancies in reported yields for coupling reactions?

Answer:

Discrepancies arise due to:

- Reagent Purity : Impure acyl chlorides reduce coupling efficiency; redistill or use fresh batches .

- Workup Methods : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) may lower yields .

- Reaction Scale : Lab-scale reactions (1–10 mmol) often report higher yields than scaled-up processes due to better temperature control .

Mitigation : Replicate literature conditions exactly and document deviations (e.g., stirring rate, solvent grade).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。